1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For example, a novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrimidines, for example, can undergo a variety of reactions, including substitutions and ring-opening reactions .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of heterocyclic compounds, including those with pyrrolo[2,3-d]pyrimidine and furan components, has been explored extensively for their potential therapeutic applications. For instance, the design of iso-C-nucleoside analogues through reactions involving furan derivatives showcases the versatility of these compounds in synthesizing biologically active molecules (Otero et al., 2005). Similarly, transformations of tertiary N-furfurylamides under acidic conditions have been studied, indicating the significant role of furan compounds in heterocyclic chemistry and their potential in creating compounds with a wide range of biological activities (Stroganova et al., 2009).
Chemical Modifications for Enhanced Properties
Chemical modifications of the pyridine moiety in related structures have been considered as strategies to optimize biological properties, including analgesic activities. For example, methylation at specific positions in the pyridine ring of pyrido[1,2-a]pyrimidine derivatives has been investigated for the potential to enhance their analgesic properties, highlighting the critical role of molecular modifications in medicinal chemistry research (Ukrainets et al., 2015).
Antimicrobial Activity
The antimicrobial activities of thieno[2,3-d]pyrimidine derivatives further exemplify the application of such heterocyclic compounds in developing new therapeutic agents. These compounds have been synthesized and evaluated for their potential against various microbial strains, demonstrating the relevance of heterocyclic chemistry in addressing antibiotic resistance and the need for new antimicrobial agents (Kolisnyk et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-benzyl-N-(furan-2-ylmethyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16-9-10-21-26-22-19(24(30)28(21)14-16)12-20(23(29)25-13-18-8-5-11-31-18)27(22)15-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZFCARWYGZYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CO5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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